molecular formula C28H40N2O6 B14948158 Bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B14948158
M. Wt: 500.6 g/mol
InChI Key: YCZNXXDDCILAMM-UHFFFAOYSA-N
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Description

Bis[3-(diethylamino)propyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a furobenzofuran core substituted with diethylamino propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(diethylamino)propyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the esterification of 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylic acid with 3-(diethylamino)propyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bis[3-(diethylamino)propyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles

Major Products Formed

Scientific Research Applications

Bis[3-(diethylamino)propyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[3-(diethylamino)propyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(diethylamino)ethyl] 3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxylate
  • 1,3-Bis(dimethylamino)-2-propanol
  • N,N-Bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amine

Uniqueness

Bis[3-(diethylamino)propyl] 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific substitution pattern and the presence of both furobenzofuran and diethylamino propyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications[5][5].

Properties

Molecular Formula

C28H40N2O6

Molecular Weight

500.6 g/mol

IUPAC Name

bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C28H40N2O6/c1-7-29(8-2)13-11-15-33-27(31)25-19(5)35-23-18-22-24(17-21(23)25)36-20(6)26(22)28(32)34-16-12-14-30(9-3)10-4/h17-18H,7-16H2,1-6H3

InChI Key

YCZNXXDDCILAMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)OCCCN(CC)CC)C)C

Origin of Product

United States

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